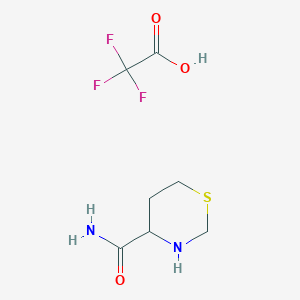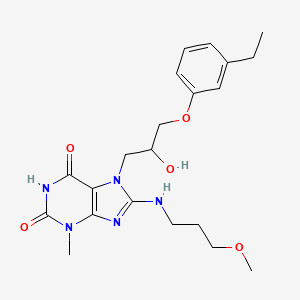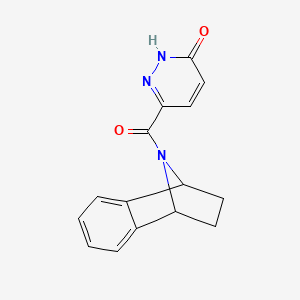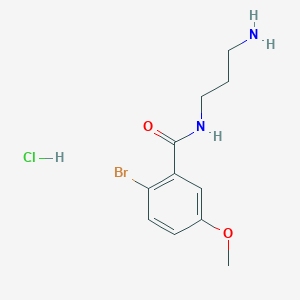
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile, also known as TATPP, is a chemical compound that has been of interest to researchers due to its unique properties. TATPP is a heterocyclic compound that contains a tetrazole ring and a pyridine ring, which makes it an important molecule for the synthesis of new compounds.
Wissenschaftliche Forschungsanwendungen
Tricarbonylrhenium Complexes
Tricarbonylrhenium complexes derived from 2-pyridyl-1,2,3-triazole ligands exhibit significant influence on geometry and electronic properties due to the presence of substituted phenyl arms. These complexes have been explored for their potential in creating π-π interactions and affecting luminescence properties, hinting at applications in material science and photophysical studies Dalton transactions (2013).
Poly(p-benzamide)s Synthesis
Research on phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and its derivatives for the synthesis of poly(p-benzamide)s highlights the manipulation of polymer properties through molecular design. These polymers demonstrate controlled polymerization and interesting photophysical properties due to π-stacked interactions between oligothiophene chromophores, suggesting their use in electronics and optoelectronics Polymer Journal (2013).
Quantum Mechanical and SERS Studies
Comprehensive studies on anastrozole-based triazole analogues and their graphene complexes through quantum mechanical and surface-enhanced Raman spectroscopy (SERS) have unveiled their structural, electronic, and optical properties. Such analyses indicate potential applications in designing photo-sensitizers for dye-sensitized solar cells (DSSC) and exploring interactions with graphene for enhanced physico-chemical properties Journal of Molecular Structure (2020).
Antimicrobial Activities of Heterocyclic Substances
The synthesis and antimicrobial evaluation of new heterocyclic compounds, including indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, reveal promising antimicrobial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents European journal of medicinal chemistry (2011).
Molecular Dynamics Simulation for Corrosion Inhibition
Investigations into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion suggest their effectiveness in protecting metals. These findings are crucial for industrial applications, particularly in designing safer and more efficient corrosion inhibitors Journal of Molecular Liquids (2016).
Eigenschaften
IUPAC Name |
(E)-3-(4-pyridin-2-ylsulfanylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S/c16-9-11(15-19-21-22-20-15)10-18-12-4-6-13(7-5-12)23-14-3-1-2-8-17-14/h1-8,10,18H,(H,19,20,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOHXAFHVLBIB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminoethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2850263.png)
![5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2850264.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2850265.png)




![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B2850274.png)

![5-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2850277.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2850278.png)
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2850284.png)

![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)